2-bromo-N-(3-methylcyclobutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(3-methylcyclobutyl)acetamide is a chemical compound characterized by its bromine atom and a cyclobutyl ring with a methyl group at the third position. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylcyclobutylamine and bromoacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under mild conditions.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control.
Quality Control: Rigorous quality control measures, including NMR and HPLC, ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: Reduction reactions can convert the bromine to hydrogen, forming 2-amino-N-(3-methylcyclobutyl)acetamide.
Substitution: The bromine atom can be substituted with various nucleophiles, such as cyanide or azide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like potassium cyanide or sodium azide are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Bromate esters.
Reduction: 2-amino-N-(3-methylcyclobutyl)acetamide.
Substitution: Cyanides or azides.
Scientific Research Applications
2-Bromo-N-(3-methylcyclobutyl)acetamide has various applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-(3-methylcyclobutyl)acetamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to biological effects.
Pathways: It may inhibit specific enzymes or modulate signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
2-Bromo-N-(2-methylcyclobutyl)acetamide: Similar structure but with a different position of the methyl group.
2-Bromo-N-(3-ethylcyclobutyl)acetamide: Similar but with an ethyl group instead of a methyl group.
Uniqueness: 2-Bromo-N-(3-methylcyclobutyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and reactivity profile distinguish it from similar compounds, making it a subject of ongoing research and development.
Properties
Molecular Formula |
C7H12BrNO |
---|---|
Molecular Weight |
206.08 g/mol |
IUPAC Name |
2-bromo-N-(3-methylcyclobutyl)acetamide |
InChI |
InChI=1S/C7H12BrNO/c1-5-2-6(3-5)9-7(10)4-8/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
NPOVLXGJPRXGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.